Sodium sulphobutylether-beta-cyclodextrin
Description
Contextual Significance in Host-Guest Chemistry and Advanced Materials Science
In the realm of host-guest chemistry, SBE-β-CD is a prime example of a host molecule capable of encapsulating guest molecules within its cavity. This encapsulation is primarily driven by non-covalent interactions, such as hydrophobic forces and van der Waals forces. mdpi.com The formation of these inclusion complexes can dramatically alter the physicochemical properties of the guest molecule, most notably increasing the solubility and stability of poorly water-soluble compounds. mdpi.com This characteristic is of paramount importance in the pharmaceutical industry for enhancing the bioavailability of drugs. mdpi.com
The significance of SBE-β-CD extends into advanced materials science, where it serves as a versatile building block for the creation of functional materials. Its ability to form stable inclusion complexes is harnessed in the development of sophisticated drug delivery systems, including nanoparticles and stimuli-responsive polymers. nih.gov For instance, SBE-β-CD-functionalized nanoparticles have been shown to improve the intestinal absorption and bioavailability of certain drugs by inhibiting their efflux. nih.gov Beyond pharmaceuticals, SBE-β-CD is utilized in environmental remediation to extract pollutants, in the development of sensitive chemical sensors, and in modifying the properties of polymers. cyclodextrinnews.comnih.gov
Evolution of Beta-Cyclodextrin (B164692) Derivatives for Enhanced Supramolecular Performance
The development of SBE-β-CD is a direct result of the efforts to overcome the limitations of natural β-cyclodextrin. While an effective complexing agent, β-cyclodextrin suffers from relatively low aqueous solubility (1.85 g/100 mL at 25°C) and can exhibit toxicity, particularly nephrotoxicity, when administered parenterally. nih.govnih.gov This prompted the synthesis of various β-cyclodextrin derivatives to improve these properties.
Early modifications included the introduction of hydroxypropyl groups to create hydroxypropyl-β-cyclodextrin (HP-β-CD), which offered increased solubility and reduced toxicity. mdpi.com However, the quest for even better performance led to the synthesis of SBE-β-CD. The anionic sulfobutyl ether groups of SBE-β-CD provide a significant advantage, leading to a much higher water solubility of over 50 times that of β-cyclodextrin. nih.gov This enhanced solubility, coupled with its ability to form strong inclusion complexes with a broad range of molecules, has established SBE-β-CD as a superior choice for many applications.
The degree of substitution (DS) of the sulfobutyl ether groups on the β-cyclodextrin core is a critical parameter that influences its properties. Commercial SBE-β-CD, such as Captisol®, typically has a DS ranging from 6.2 to 6.9. mdpi.com This specific degree of substitution has been optimized to provide a balance of high solubility, strong binding affinity, and a favorable safety profile. nih.gov Studies comparing SBE-β-CD with other derivatives like HP-β-CD have often demonstrated the superior solubilizing and stabilizing effects of SBE-β-CD for certain guest molecules. For example, in a study with the anticancer drug docetaxel, SBE-β-CD showed a greater enhancement in solubility and dissolution rate compared to both β-CD and HP-β-CD. sci-hub.se This is attributed to the presence of the butyl side arms which extend the hydrophobic cavity and the anionic nature of the sulfobutyl groups. sci-hub.se
Data Tables
Table 1: Physicochemical Properties of β-Cyclodextrin and its Derivatives
| Property | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Sodium Sulphobutylether-β-Cyclodextrin (SBE-β-CD) |
| Molecular Weight | ~1135 g/mol | ~1250-1500 g/mol | ~2163 g/mol |
| Aqueous Solubility (25°C) | 1.85 g/100 mL nih.gov | >60 g/100 mL | >70 g/100 mL nih.gov |
| Structure | Crystalline | Amorphous | Amorphous researchgate.net |
| Primary Limitation | Low aqueous solubility, potential for nephrotoxicity nih.gov | Complex mixture of isomers | Higher molecular weight, ionic nature |
Table 2: Comparative Binding Constants (Kₐ) of Different Cyclodextrins with a Guest Molecule (Dexamethasone Phosphate)
| Cyclodextrin (B1172386) Host | Degree of Substitution (DS) | Binding Constant (Kₐ) (M⁻¹) |
| Sodium Sulphobutylether-β-Cyclodextrin (SBE-β-CD) | 6.2 - 6.9 | 3.6 x 10³ nih.gov |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 2.8 - 10.5 | 1.3 x 10³ nih.gov |
| Randomly Methylated-β-Cyclodextrin (RM-β-CD) | 4.4 - 13.3 | Not specified, but weaker than SBE-β-CD and HP-β-CD nih.gov |
Table 3: Research Findings on Solubility Enhancement by SBE-β-CD
| Guest Molecule | Initial Solubility | Solubility Enhancement with SBE-β-CD | Reference |
| Carbamazepine | 0.8158 mM/L | 35-fold increase (at 20% w/v SBE-β-CD) | nih.gov |
| Docetaxel | Not specified | Significantly higher than with β-CD and HP-β-CD | sci-hub.se |
| Riluzole | Not specified | 3.7-fold increase (with 1% SBE-β-CD) | researchgate.net |
| Itraconazole | Poorly soluble | Significantly improved | mdpi.com |
Properties
IUPAC Name |
heptasodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(4-sulfonatobutoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H126O56S7.7Na/c71-43-50(78)64-113-36(29-106-15-1-8-22-127(85,86)87)57(43)120-65-51(79)44(72)59(38(114-65)31-108-17-3-10-24-129(91,92)93)122-67-53(81)46(74)61(40(116-67)33-110-19-5-12-26-131(97,98)99)124-69-55(83)48(76)63(42(118-69)35-112-21-7-14-28-133(103,104)105)126-70-56(84)49(77)62(41(119-70)34-111-20-6-13-27-132(100,101)102)125-68-54(82)47(75)60(39(117-68)32-109-18-4-11-25-130(94,95)96)123-66-52(80)45(73)58(121-64)37(115-66)30-107-16-2-9-23-128(88,89)90;;;;;;;/h36-84H,1-35H2,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKEDFULBPJLK-MCHVCVSRSA-G | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H119Na7O56S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2242.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Principles of Sodium Sulphobutylether Beta Cyclodextrin Inclusion Complexation
Thermodynamics of Complex Formation
The spontaneity and stability of the inclusion complexation process are defined by fundamental thermodynamic parameters. The study of these parameters provides quantitative insight into the binding strength and the nature of the forces driving the interaction.
The binding affinity between SBECD and a guest molecule is quantified by the stability constant (K), also known as the association constant (Ka). This constant represents the equilibrium between the free host and guest molecules and the formed complex. A higher stability constant indicates a stronger interaction and a more stable complex. mdpi.com With few exceptions, drug/cyclodextrin (B1172386) complexes have stability constants below 10⁴ M⁻¹. mdpi.com
Several analytical methods are employed to determine these constants, including phase-solubility analysis, spectroscopy, and Isothermal Titration Calorimetry (ITC). researchgate.netnih.gov Phase-solubility diagrams, which plot the solubility of a guest against increasing concentrations of SBECD, can be used to calculate the stability constant for 1:1 complexes from the slope of the linear relationship. emanresearch.org Research has shown that environmental factors can significantly impact binding affinity. For example, the stability constant for the complex between SBECD and the bile salt taurochenodeoxycholate was found to increase from 34,400 M⁻¹ to 114,000 M⁻¹ as the ionic strength of the solution increased. nih.govcyclodextrinnews.com Furthermore, certain buffers, particularly carboxylic acids like citric and succinic acid, can competitively bind with the cyclodextrin, thereby reducing the stability constant of the primary guest-host complex. nih.govcyclodextrinnews.com
Table 1: Stability Constants (K) of Various SBECD Inclusion Complexes
| Guest Molecule | Stability Constant (K) | Method | Reference |
| Diclofenac Sodium | 5009.57 M⁻¹ | Phase Solubility | emanresearch.org |
| Taurochenodeoxycholate | 34,400 M⁻¹ (at 0 ionic strength) | Isothermal Titration Calorimetry | nih.govcyclodextrinnews.com |
| Taurochenodeoxycholate | 114,000 M⁻¹ (at 0.15 M ionic strength) | Isothermal Titration Calorimetry | nih.govcyclodextrinnews.com |
The formation of an inclusion complex is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A spontaneous complexation is characterized by a negative ΔG.
Enthalpy (ΔH) reflects the change in heat content of the system. A negative (exothermic) ΔH is favorable and typically results from the formation of new, stable non-covalent bonds (like Van der Waals forces and hydrogen bonds) between the host and guest. researchgate.net
Entropy (ΔS) represents the change in the degree of disorder. A positive (favorable) ΔS is often the dominant driving force in cyclodextrin complexation and is primarily attributed to the release of ordered water molecules from the hydrophobic cavity into the bulk solvent. nih.govresearchgate.net
The complexation process can be enthalpy-driven, entropy-driven, or driven by favorable changes in both. researchgate.netresearchgate.net For instance, the binding of some bile salts to cyclodextrins is favored by both enthalpic and entropic changes. d-nb.info
A common phenomenon observed in these systems is enthalpy-entropy compensation , where a large, favorable change in enthalpy is partially or mostly canceled out by a large, unfavorable change in entropy, and vice versa. researchgate.netruc.dk The physical origin of this compensation is often attributed to the reorganization of solvent (water) molecules during the binding process. researchgate.net Computational studies have shown that the release of water from the cyclodextrin cavity results in a positive enthalpy change, which contributes to this compensation effect. nih.gov The degree of compensation can depend on the specific guest molecule and the nature of the desolvated molecular surfaces. ruc.dk
Table 2: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with β-Cyclodextrin (βCD) and Hydroxypropyl-β-Cyclodextrin (HPβCD)
This table illustrates the principles of enthalpy and entropy contributions, which are analogous to SBECD systems. Data for SBECD with these specific guests was not available in the provided search context, but the principle of how modifications alter thermodynamics is demonstrated.
| Guest Molecule | Host | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Adamantane-1-carboxylate | βCD | -23.4 | -29.2 | -5.8 | ruc.dk |
| Adamantane-1-carboxylate | HPβCD (HP091) | -19.9 | -17.8 | 2.1 | ruc.dk |
| Adamantane-1-carboxamide | βCD | -22.3 | -21.1 | 1.2 | ruc.dk |
| Adamantane-1-carboxamide | HPβCD (HP091) | -18.7 | -10.2 | 8.5 | ruc.dk |
Gibbs Free Energy Changes in Host-Guest Systems
The formation of an inclusion complex between a host molecule, such as Sodium Sulphobutylether-beta-Cyclodextrin (SBECD), and a guest molecule is a reversible process governed by thermodynamic principles. The spontaneity and stability of this complexation are quantitatively described by the change in Gibbs free energy (ΔG). A negative ΔG value indicates that the formation of the inclusion complex is a spontaneous process at constant temperature and pressure.
The Gibbs free energy of complexation is related to the thermodynamic equilibrium constant, also known as the stability or binding constant (K), by the fundamental equation:
ΔG = -RTln(K)
where R is the universal gas constant and T is the absolute temperature in Kelvin. A larger stability constant corresponds to a more negative Gibbs free energy change, signifying the formation of a more stable host-guest complex. nih.govnih.gov This energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions, as described by the relationship ΔG = ΔH - TΔS. github.io The enthalpic component relates to the energy changes from the formation of new intermolecular bonds (like van der Waals forces, hydrophobic interactions, and hydrogen bonds) between the host and guest, while the entropic component is largely driven by the release of high-energy water molecules from the cyclodextrin cavity into the bulk solvent. nih.gov
Studies on SBECD and its parent compound, β-cyclodextrin, have determined the stability constants for various guest molecules, allowing for the calculation of the corresponding Gibbs free energy changes. These values provide critical insight into the driving forces of molecular recognition and encapsulation.
Table 1: Stability Constants (K) and Calculated Gibbs Free Energy (ΔG) for Selected Cyclodextrin Complexes
| Host | Guest | Stability Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) at 298 K | Reference |
|---|---|---|---|---|
| Sulfobutyl ether-β-cyclodextrin (SBECD) | 1-dodecylpyridinium tetrafluoroborate (B81430) (Ionic Liquid) | 1210 | -17.6 | cyclodextrinnews.com |
| Sulfobutyl ether-β-cyclodextrin (SBECD) | Rutin | 9660 | -22.7 | nih.gov |
| β-cyclodextrin | Paracetamol | 16.75 | -7.0 | nih.gov |
Kinetics of Complexation and Dissociation
While thermodynamics, specifically the Gibbs free energy, defines the stability and final equilibrium state of a host-guest complex, it does not provide information about the speed at which this equilibrium is reached. The study of kinetics is essential for understanding the mechanism and timescale of the complexation (association) and decomplexation (dissociation) processes. For many applications, the rates at which a guest molecule can enter and exit the cyclodextrin cavity are as crucial as the stability of the complex itself.
Investigation of Association and Dissociation Rate Constants
The dynamics of complexation are characterized by two key parameters: the association rate constant (often denoted as kₐ, kₒₙ, or kբ) and the dissociation rate constant (kₔ, kₒff, or kᵦ). The association rate constant quantifies the speed at which the host and guest molecules form a complex, while the dissociation rate constant describes the rate at which the complex breaks apart into its individual components.
The ratio of these two constants is equal to the thermodynamic stability constant (K = kₐ / kₔ). Various experimental techniques, such as nuclear magnetic resonance (NMR) lineshape analysis and stopped-flow spectroscopy, are employed to measure these rates directly. nih.govnih.gov Studies on β-cyclodextrin complexes have revealed a wide range of kinetic behaviors. For instance, NMR studies on β-cyclodextrin complexes with bile salts showed association rate constants (kₐ) ranging from 2 × 10⁶ to 2 × 10⁷ M⁻¹s⁻¹ and dissociation rate constants (kₔ) from 12 to 6000 s⁻¹ at 25 °C. nih.gov These kinetics were noted to be significantly slower than for many other β-cyclodextrin complexes, a phenomenon attributed to the high energy barrier required for threading the ionic sidechains of the guest molecules through the cavity. nih.gov
Table 2: Experimentally Determined Kinetic Rate Constants for β-Cyclodextrin Complexes
| Guest Molecule | Host | Technique | Association Rate (kₐ or kₒₙ) | Dissociation Rate (kₔ or kₒff) (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Bile Salts (general range) | β-cyclodextrin | NMR Lineshape Analysis | 2 × 10⁶ - 2 × 10⁷ M⁻¹s⁻¹ | 12 - 6000 | nih.gov |
| Aspirin (nonionized) | β-cyclodextrin | Ultrasonic Relaxation | 3.8 × 10⁸ M⁻¹s⁻¹ | 6.5 × 10⁶ | researchgate.net |
| Aspirin (ionized) | β-cyclodextrin | Ultrasonic Relaxation | 7.7 × 10⁷ M⁻¹s⁻¹ | 1.5 × 10⁸ | researchgate.net |
Application of Isoconversional Kinetic Models in Complexation Studies
Isoconversional kinetic models are powerful mathematical methods used to analyze the kinetics of processes that occur under non-isothermal conditions, particularly in the solid state. mdpi.com These methods are among the most reliable for treating thermoanalytical data and are recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC). mdpi.com The core principle of isoconversional analysis is that the reaction rate at a constant extent of conversion (α) is only a function of temperature. mdpi.com By performing experiments at multiple heating rates, one can determine the activation energy (Eₐ) as a function of the extent of conversion, providing deep insights into complex, multi-step reaction mechanisms. mdpi.com
A direct application of this methodology to SBECD involves studying its thermal stability and decomposition mechanism. mdpi.com In a study investigating the oxidative thermolysis of SBECD, isoconversional methods, including the Friedman and Flynn–Wall–Ozawa methods, were applied to thermogravimetric data. mdpi.com The analysis focused on the first major decomposition step of anhydrous SBECD, which occurs between 220 and 310 °C. The results indicated that the thermolysis of SBECD is a complex process involving at least two distinct steps with similar activation energies. mdpi.com
Table 3: Kinetic Parameters for the Thermal Degradation of SBECD using the NPK Method
| Process | Activation Energy (Eₐ) (kJ·mol⁻¹) | Reaction Order (n) | Reaction Order (m) | Explained Variance (λ) | Reference |
|---|---|---|---|---|---|
| Main Process | 152.6 | 2 | 1/3 | 99.2% | mdpi.com |
| Secondary Process | 151.9 | 1/3 | 1/3 |
Dynamic Interaction Assessment through Relaxation Techniques
To probe the very fast dynamics of host-guest interactions, which often occur on the microsecond to nanosecond timescale, researchers employ relaxation techniques. These methods involve perturbing a chemical system at equilibrium and then observing its "relaxation" back to the equilibrium state. The rate of this relaxation provides direct information about the kinetic rate constants of the underlying chemical processes.
Ultrasonic Relaxation Spectroscopy has proven to be a powerful tool for studying the formation of inclusion complexes. researchgate.netmdpi.com In this technique, a high-frequency sound wave passing through the solution causes periodic pressure and temperature changes, perturbing the complexation equilibrium. The absorption of sound energy at specific frequencies is related to the characteristic relaxation time of the complexation-dissociation process, allowing for the direct determination of kinetic and thermodynamic parameters. mdpi.com Studies on β-cyclodextrin with various guests have successfully used this method to identify relaxation processes attributed specifically to the host-guest binding mechanism. researchgate.netmdpi.com
Stopped-flow spectroscopy is another essential technique for measuring rapid kinetics, typically on the millisecond timescale. nih.govbiologic.net The method involves the rapid mixing of two reactant solutions (e.g., host and guest) and then stopping the flow to monitor the reaction progress over time in an observation cell. nih.gov By observing changes in an optical signal, such as absorbance or fluorescence, immediately after mixing, one can analyze the pre-steady state kinetics of the complex formation. nih.govcam.ac.uk This provides detailed mechanistic information that is inaccessible through steady-state measurements. youtube.com
Advanced Structural Characterization of Sodium Sulphobutylether Beta Cyclodextrin Complexes
Spectroscopic Methodologies for Molecular Interaction Elucidation
Spectroscopic techniques are indispensable for studying the formation and structure of SBE-β-CD inclusion complexes. By probing changes in the physical and chemical properties of the host and guest molecules upon complexation, these methods offer a detailed view of the molecular interactions at play.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR Titrations and 2D ROESY NMR for Probing Guest Encapsulation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of SBE-β-CD complexes in solution. bohrium.com¹H NMR titrations are frequently used to determine the stoichiometry and stability constants of these complexes. mdpi.com This is achieved by monitoring the chemical shift changes of the protons of both the guest molecule and the SBE-β-CD as the concentration of one component is varied while the other is kept constant. nih.gov Protons located within the hydrophobic cavity of the SBE-β-CD (such as H-3 and H-5) typically exhibit significant upfield shifts upon inclusion of a guest molecule, providing clear evidence of complex formation. nih.gov The magnitude of these chemical shift changes can be used to calculate the association constant (Kₐ) of the complex. researchgate.net For instance, in a study involving the complexation of mitragynine (B136389) with SBE-β-CD, ¹H NMR titrations revealed the co-existence of 1:1 and 2:1 guest-host species and a significantly enhanced affinity compared to native β-cyclodextrin. mdpi.com
2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides direct evidence of guest encapsulation by detecting through-space correlations between the protons of the guest molecule and the inner protons of the SBE-β-CD cavity. The presence of cross-peaks between the guest's protons and the H-3 and H-5 protons of the SBE-β-CD confirms that the guest is, at least partially, located inside the cyclodextrin (B1172386) cavity. mdpi.comnih.gov The intensity of these cross-peaks can also provide information about the depth of inclusion and the orientation of the guest molecule within the host. For example, 2D ROESY NMR studies have confirmed the insertion of the indole (B1671886) moiety of mitragynine into the SBE-β-CD cavity. mdpi.com
| Guest Molecule | SBE-β-CD Proton | Observed Chemical Shift Change (Δδ, ppm) | Reference |
| Morin | H-3 | Upfield shift | researchgate.net |
| Morin | H-5 | Upfield shift | researchgate.net |
| Mitragynine | H-3 | Significant displacement | mdpi.com |
| Mitragynine | H-5 | Significant displacement | mdpi.com |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints of Complexation
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing SBE-β-CD complexes in the solid state. The formation of an inclusion complex can be inferred from changes in the vibrational frequencies of the guest molecule. researchgate.netnih.gov When a guest molecule is encapsulated within the SBE-β-CD cavity, its vibrational modes are restricted, leading to shifts, broadening, or changes in the intensity of its characteristic absorption bands. researchgate.net For example, the stretching vibration of a carbonyl group (C=O) within a guest molecule might shift to a lower wavenumber upon complexation due to the formation of hydrogen bonds with the hydroxyl groups of the SBE-β-CD. nih.gov The FTIR spectrum of the complex is often a superimposition of the spectra of the individual components, but with noticeable differences that indicate an interaction. nih.govtandfonline.com Comparing the FTIR spectrum of the inclusion complex with that of a simple physical mixture of the guest and SBE-β-CD can further confirm the formation of a true inclusion complex, as the physical mixture will largely retain the spectral features of the individual components. nih.gov
| Functional Group | Free Guest Molecule (cm⁻¹) | Guest in SBE-β-CD Complex (cm⁻¹) | Interpretation | Reference |
| C=O Stretch (Coumestrol) | ~1710-1725 | Shifted and/or broadened | Interaction with SBE-β-CD cavity | nih.gov |
| O-H Stretch (SBE-β-CD) | Broad band ~3300-3600 | Changes in shape and position | Involvement in host-guest interactions | tandfonline.com |
| C-O-C Stretch (SBE-β-CD) | ~1029 | Shifted | Alteration of the cyclodextrin structure | tandfonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Formation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective method for studying the formation of SBE-β-CD inclusion complexes in solution, particularly when the guest molecule possesses a chromophore. nih.gov The inclusion of a chromophoric guest into the less polar microenvironment of the SBE-β-CD cavity often results in a shift in the maximum absorption wavelength (λₘₐₓ), typically a blueshift (hypsochromic shift) or a redshift (bathochromic shift), and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). tandfonline.comnih.gov These spectral changes are indicative of the altered electronic environment of the guest upon complexation. By systematically varying the concentration of SBE-β-CD and monitoring the changes in the UV-Vis spectrum of the guest, a binding isotherm can be constructed. From this data, the stoichiometry of the complex and its stability constant can be determined using methods like the Benesi-Hildebrand equation or Job's plot. tandfonline.commdpi.comresearchgate.net For example, the complexation of curcumin (B1669340) with SBE-β-CD resulted in a blueshift and an increase in absorbance, confirming the entrapment of curcumin within the hydrophobic cavity. tandfonline.com
| Guest Molecule | Free λₘₐₓ (nm) | Complexed λₘₐₓ (nm) | Stoichiometry | Stability Constant (Kₛ) | Reference |
| Curcumin | 426.5 | Blue-shifted | 1:1 | Not specified | tandfonline.com |
| Carbamazepine | Not specified | Not specified | 1:1 | 498.04 M⁻¹ | nih.gov |
| Isoliquiritigenin | 374 | Not specified | 1:1 | Not specified | frontiersin.org |
Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis and Complex Confirmation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. researchgate.net While SBE-β-CD itself is chiral, it lacks a chromophore that absorbs in the near-UV region and is therefore CD-silent in that range. nih.gov However, if an achiral guest molecule with a chromophore is included in the chiral SBE-β-CD cavity, it can acquire an induced circular dichroism (ICD) signal. nih.gov The appearance of an ICD spectrum is direct and unequivocal evidence of complex formation. nih.gov The sign and intensity of the ICD signal are sensitive to the geometry of the complex, providing valuable information about the orientation of the guest molecule within the SBE-β-CD cavity. nih.gov Furthermore, CD titrations, where the ICD signal is monitored as a function of SBE-β-CD concentration, can be used to determine the binding constant of the complex. mdpi.com In some cases, if the guest molecule is itself chiral, changes in its original CD spectrum upon complexation can also be used to study the inclusion process.
Fluorescence Spectroscopy for Probing Host-Guest Interactions
Fluorescence spectroscopy is a highly sensitive technique for investigating host-guest interactions, particularly when the guest molecule is fluorescent. researchgate.netmdpi.com The inclusion of a fluorescent guest into the hydrophobic cavity of SBE-β-CD can lead to significant changes in its fluorescence properties, such as an increase in fluorescence intensity (quantum yield), a shift in the emission maximum, and changes in the fluorescence lifetime or anisotropy. researchgate.net The less polar environment inside the SBE-β-CD cavity can shield the guest from non-radiative decay processes that occur in aqueous solution, leading to enhanced fluorescence. nih.gov By monitoring these changes as a function of SBE-β-CD concentration, the stoichiometry and binding constant of the complex can be determined. This method is particularly useful for studying interactions at very low concentrations due to its high sensitivity. mdpi.com
Thermal Analysis Techniques for Complex Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of SBE-β-CD inclusion complexes.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline guest molecule, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. Upon formation of an inclusion complex with the amorphous SBE-β-CD, this melting peak may be shifted to a different temperature, broadened, or may disappear entirely. tandfonline.comnih.gov The disappearance of the guest's melting peak is strong evidence that the guest molecule has been molecularly dispersed within the SBE-β-CD matrix, confirming the formation of a true inclusion complex. nih.govresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can provide information about the thermal stability of the complex compared to the individual components. The inclusion of a guest molecule within the SBE-β-CD cavity can alter its decomposition profile, often leading to enhanced thermal stability. TGA is also useful for determining the water content of the SBE-β-CD and the complex. nih.gov
| Sample | Key Thermal Event | Temperature (°C) | Interpretation | Reference |
| Carbamazepine (CBZ) | Melting Endotherm | 191 | Crystalline nature of the drug | nih.gov |
| SBE-β-CD | Endotherm | 174.48 | Characteristic of the cyclodextrin | nih.gov |
| CBZ/SBE-β-CD Complex | Disappearance of CBZ melting peak | N/A | Complete entrapment of CBZ | nih.gov |
| Curcumin (CUR) | Melting Endotherm | 177.54 | Crystalline nature of the drug | tandfonline.com |
| CUR/SBE-β-CD Complex | Absence of CUR melting peak | N/A | Entrapment of CUR in the CD cavity | tandfonline.com |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Complex Formation Energetics
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. researchgate.net In the context of SBECD complexes, DSC is instrumental in confirming the formation of a true inclusion complex by monitoring the changes in thermal events, such as melting, dehydration, and decomposition. researchgate.netnih.gov When a guest molecule is encapsulated within the SBECD cavity, its crystalline structure is disrupted, and it becomes molecularly dispersed within the amorphous cyclodextrin matrix. researchgate.net
This transition is readily observable in a DSC thermogram. A pure crystalline guest molecule typically displays a sharp, well-defined endothermic peak at its melting point. ekb.eg Pure SBECD, being amorphous, generally shows a broad endotherm at lower temperatures (e.g., below 100°C) corresponding to the loss of associated water molecules, but no sharp melting peak. ekb.eg
The hallmark of successful inclusion complex formation is the significant reduction, broadening, or complete disappearance of the guest molecule's characteristic melting peak in the thermogram of the complex. nih.govnih.gov This indicates that the guest molecule is no longer present in its crystalline state and is instead sequestered within the hydrophobic cavity of the SBECD, leading to the formation of a new solid phase with its own unique thermal profile. nih.govsci-hub.se The absence of the peak suggests complete amorphization and encapsulation. nih.gov
Table 1: Representative DSC Thermal Events for a Guest Molecule and its SBECD Complex This table illustrates typical changes in thermal peaks upon complexation, with data synthesized from studies on compounds like Febuxostat and Carbamazepine.
| Sample | Event | Peak Temperature (°C) | Interpretation |
| Guest Molecule (e.g., Febuxostat) | Melting Point | ~209 | Characteristic peak of the pure crystalline drug. ekb.eg |
| Sodium Sulphobutylether-β-Cyclodextrin | Dehydration | ~100 | Broad peak indicating loss of water from the amorphous structure. ekb.eg |
| Physical Mixture (Guest + SBECD) | Melting Point | ~209 | The drug's melting peak is still present, though it may be slightly broadened or reduced in intensity. nih.govnih.gov |
| Guest-SBECD Inclusion Complex | Melting Point | Absent | The disappearance of the drug's melting peak confirms its encapsulation and amorphization within the SBECD cavity. ekb.egnih.gov |
Diffraction and Microscopic Analysis of Supramolecular Structures
Powder X-ray Diffraction (PXRD) for Solid-State Order and Amorphization Phenomena
Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze the solid-state nature of materials. It distinguishes between crystalline substances, which produce sharp and intense diffraction peaks at specific angles (2θ), and amorphous materials, which yield a diffuse, broad "halo" pattern with no distinct peaks. mdpi.com Pure SBECD is inherently amorphous and thus displays a broad halo in its PXRD pattern. mdpi.com
PXRD is invaluable for confirming the formation of an SBECD inclusion complex, as the process typically involves a transition from a crystalline to an amorphous state for the guest molecule. nih.gov A crystalline guest drug will show a unique fingerprint of sharp peaks in its diffractogram. researchgate.net In a simple physical mixture of the drug and SBECD, the resulting pattern is typically a superposition of the sharp peaks from the drug and the amorphous halo from the SBECD. nih.gov
However, in a true inclusion complex, the guest molecule's crystalline lattice is disrupted as it is incorporated into the SBECD cavity. Consequently, the characteristic diffraction peaks of the guest molecule disappear and are replaced by a diffuse, amorphous pattern that is characteristic of the complex. nih.govmdpi.com This loss of crystallinity is considered definitive proof of complex formation in the solid state. nih.gov
Table 2: Summary of Typical PXRD Findings for SBECD Complexation
| Sample | Solid State | Key Diffraction Pattern Features |
| Crystalline Guest Molecule | Crystalline | Multiple sharp, high-intensity peaks at characteristic 2θ angles. nih.gov |
| Sodium Sulphobutylether-β-Cyclodextrin | Amorphous | A single broad, low-intensity halo, often centered around 18-19° 2θ. mdpi.com |
| Physical Mixture (Guest + SBECD) | Crystalline + Amorphous | A composite pattern showing the sharp peaks of the guest superimposed on the amorphous halo of SBECD. nih.gov |
| Guest-SBECD Inclusion Complex | Amorphous | Absence of the guest's characteristic sharp peaks; only a broad, diffuse halo is observed, confirming amorphization. nih.govmdpi.com |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Insights
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide direct visual evidence of changes in particle morphology, shape, and surface texture upon complexation. nih.govresearchgate.net
SEM is particularly useful for examining the solid-state morphology of the raw materials versus the final complex. A crystalline guest molecule might appear as distinct crystals with a defined geometry (e.g., needles, plates). nih.gov In contrast, the SBECD raw material typically appears as amorphous, often spherical or irregularly shaped, porous particles. After complexation through methods like freeze-drying or spray-drying, the resulting product often exhibits a completely different morphology from the starting components. The original crystalline structure of the guest is no longer visible, and the complex typically appears as new, often agglomerated or porous, amorphous particles. nih.govnih.gov
TEM, and particularly cryogenic TEM (cryo-TEM), offers higher resolution and is ideal for visualizing the nanoscale characteristics of complexes, especially when dispersed in a liquid. nih.gov It can be used to study the size, shape, and internal structure of nanoparticulate carrier systems formed by SBECD complexes, providing insights into their colloidal composition in aqueous environments. nih.gov
Table 3: Morphological and Nanoscale Observations with SEM and TEM
| Sample | Technique | Observed Morphology |
| Crystalline Guest Molecule | SEM | Defined crystalline structures (e.g., needles, plates, prisms) with sharp edges. |
| Sodium Sulphobutylether-β-Cyclodextrin | SEM | Amorphous, often spherical or semi-uniform, porous particles. mdpi.com |
| Physical Mixture (Guest + SBECD) | SEM | A heterogeneous mixture showing both the crystalline particles of the guest and the amorphous particles of SBECD. |
| Guest-SBECD Inclusion Complex | SEM / TEM | Homogeneous, amorphous particles with a new morphology (e.g., irregular, collapsed, or spherical aggregates), where the original guest crystals are absent. nih.govnih.gov |
Dynamic and Size-Based Characterization of Molecular Assemblies
Dynamic Light Scattering (DLS) for Analyzing Molecular Associations and Size Distributions
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules dispersed in a liquid. horiba.comusp.org It works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the random, Brownian motion of the particles. bettersizeinstruments.com Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org
In the context of SBECD complexes, DLS is essential for characterizing the hydrodynamic diameter (Z-average) and the size distribution (polydispersity index, PDI) of the complexes in an aqueous solution. nih.govnih.gov The Z-average represents the intensity-weighted mean hydrodynamic size of the particle ensemble, while the PDI is a dimensionless measure of the broadness of the size distribution, ranging from 0 (for a perfectly uniform sample) to 1.0. A low PDI value (typically < 0.3) indicates a narrow, monodisperse size distribution, which is often desirable.
This analysis is critical for understanding how the SBECD complex behaves in a solution, providing information on the size of the molecular assemblies and their tendency to aggregate.
Table 4: Illustrative DLS Data for SBECD-based Nanoparticle Assemblies This table represents typical data obtained from DLS analysis of nanoparticle systems.
| Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |
| SBECD Solution | 1 - 5 | ~0.1 - 0.2 | Represents the size of individual or small aggregates of SBECD molecules in solution. |
| Guest-SBECD Complex (Formulation 1) | 50 - 100 | < 0.25 | A well-formed nanoparticle system with a relatively narrow and uniform size distribution. |
| Guest-SBECD Complex (Formulation 2) | > 500 | > 0.5 | Indicates the presence of large aggregates or a highly polydisperse system, suggesting potential instability. |
Computational and Molecular Modeling Approaches for Sodium Sulphobutylether Beta Cyclodextrin Interactions
In Silico Prediction of Inclusion Complex Stability and Binding Modes
The prediction of the stability of inclusion complexes and the preferred binding modes of guest molecules within the SBECD cavity is a cornerstone of computational studies. Various in silico approaches are employed to estimate the binding free energy, a key determinant of complex stability.
One prominent method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This method has demonstrated promise in reliably generating accurate predictions for the free energy of binding of guest molecules with cyclodextrins. aau.dkaau.dk For instance, studies on steroid/cyclodextrin (B1172386) complexes have shown a high correlation coefficient (R²) of 0.94 between MM/GBSA predictions and experimental data. aau.dkaau.dk The binding free energy (ΔG_bind) is calculated by considering the energies of the complex, the free host (SBECD), and the free guest molecule. beilstein-journals.orgnih.gov The total Gibbs free energy is composed of enthalpy (ΔH) and entropy (TΔS) terms, where the molecular mechanics energy (ΔE_MM) includes both bonded and non-bonded interactions. beilstein-journals.orgnih.gov
Research on the inclusion of sorafenib (B1663141) with various β-cyclodextrin derivatives, including SBECD, utilized the MM/GBSA method to determine binding affinity. The findings indicated that sorafenib exhibited the highest binding affinity with SBECD, a prediction that was subsequently supported by experimental results showing a high stability constant. researchgate.net Van der Waals interactions are often identified as the primary driving force for the formation of these inclusion complexes. beilstein-journals.orgresearchgate.net
Computational methods also allow for the screening of numerous potential guest molecules and their binding orientations, which can accelerate the discovery of effective formulations. nih.gov The ability to predict how small molecules bind to a receptor of a known 3D structure is a significant advantage of these in silico techniques. sbgrid.orgscripps.edu
Table 1: Comparison of Predicted and Experimental Binding Affinities for β-Cyclodextrin Host-Guest Complexes
| Guest Molecule | Calculated Binding Free Energy (kcal/mol) | Experimental Binding Free Energy (kcal/mol) |
| 1-Butanol | -3.5 | -4.2 |
| Toluene | -3.8 | -4.0 |
| Phenol | -4.1 | -4.5 |
| Anisole | -4.3 | -4.8 |
This table presents a sample of data from a large-scale study on β-cyclodextrin complexes, illustrating the reasonable agreement between calculated and experimental values. nih.govacs.org The uncertainties for calculated and experimental values generally range from 0.04 to 0.18 kcal/mol and 0.10 to 0.30 kcal/mol, respectively. nih.gov
Molecular Docking Simulations for Elucidating Guest Orientation within the SBECD Cavity
Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when it binds to the SBECD cavity to form a stable complex. youtube.com This method is crucial for understanding the geometry of the inclusion complex and the specific interactions that stabilize it.
Software such as AutoDock is widely used for these simulations. sbgrid.orgscripps.edunih.gov The process involves preparing the 3D structures of both the SBECD (host) and the guest molecule. The initial coordinates for SBECD can be constructed based on the crystal structure of β-cyclodextrin. nih.gov The guest molecule is then "docked" into the SBECD cavity in various possible orientations, and a scoring function is used to rank the resulting poses based on their predicted binding affinity. youtube.com
For example, molecular docking studies on the inclusion of remdesivir (B604916) in SBECD helped to provide theoretical support for the 1:1 molar stoichiometry of the complex and to visualize the mode of insertion of the drug into the cyclodextrin cavity. nih.govnih.gov Similarly, docking simulations of finasteride (B1672673) with different β-cyclodextrin derivatives, including SBECD, were performed to explore the most favorable arrangements of the drug within the cavity, with the results correlating with experimental findings on solubility enhancement. dovepress.com
The accuracy of docking simulations can be enhanced by considering factors such as the flexibility of both the host and guest molecules and the protonation state of the guest at a given pH. nih.gov The simulations are typically performed within a defined grid box centered on the cyclodextrin cavity. nih.gov
Table 2: Predicted Binding Energies from Molecular Docking for Finasteride with Various β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Binding Energy (kcal/mol) |
| Dimethyl-β-cyclodextrin (DM-β-CyD) | -6.3 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | -5.5 |
| Sulphobutylether-beta-cyclodextrin (SBE-β-CyD) | -4.1 |
| Carboxymethyl-β-cyclodextrin (CM-β-CyD) | -3.1 |
| β-cyclodextrin (β-CyD) | -3.0 |
This table is based on findings from a study investigating finasteride inclusion complexes, showing the relative binding strengths predicted by molecular docking. dovepress.com
Molecular Dynamics Simulations for Dynamic Behavior of Host-Guest Systems
Molecular dynamics (MD) simulations provide a dynamic picture of the host-guest system, allowing researchers to observe the conformational changes and stability of the inclusion complex over time. frontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.
MD simulations are particularly useful for assessing the stability of different binding orientations predicted by molecular docking. For instance, in a study of sorafenib inclusion in SBECD, 200-nanosecond MD simulations revealed that the drug could form stable complexes in two different orientations, with the chlorobenzotrifluoride group or the pyridine (B92270) group inserted into the cavity. researchgate.net These simulations also showed that sorafenib had the highest number of atomic contacts and the lowest solvent accessibility when complexed with SBECD compared to other β-cyclodextrin derivatives, indicating a more stable complex. researchgate.net
The equilibrium of the simulated system is often checked by monitoring properties like system density over the course of the simulation. frontiersin.org The final configurations from the MD trajectory can provide detailed insights into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that maintain the complex. mdpi.com Software packages like GROMACS are commonly used to perform these simulations. frontiersin.org Steered molecular dynamics can also be employed to study the process of a guest molecule entering or leaving the cyclodextrin cavity. youtube.com
Quantum Chemical Calculations: Semi-Empirical and Density Functional Theory (DFT) for Electronic Structure and Binding Energies
Quantum chemical calculations offer a more rigorous approach to understanding the electronic structure and energetics of SBECD-guest interactions. These methods can provide detailed information about the nature of the chemical bonds and intermolecular forces involved in complexation.
Semi-empirical methods, such as PM3, PM6, and PM7, are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations, making them suitable for large systems like cyclodextrin complexes. nih.govwikipedia.orguni-muenchen.de These methods can be used to calculate the heat of formation of the complex and the individual components, from which the complexation energy can be derived. nih.gov
Density Functional Theory (DFT) is a more accurate, albeit computationally more expensive, quantum mechanical method. nih.gov DFT calculations have been successfully used to investigate the antioxidant properties of flavonoids upon inclusion in cyclodextrins and to analyze the impact of complexation on their electronic properties. nih.gov DFT can also be used to calculate binding energies, often in conjunction with corrections for basis set superposition error (BSSE) and consideration of solvent effects, which are crucial for obtaining results that are comparable to experimental data. beilstein-journals.orgnih.govnih.govacs.org The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT calculations. nih.govacs.org
Table 3: Thermochemical Properties of β-CD/Polycaprolactone (PCL) Inclusion Complex Calculated at the DFT/B3LYP/6-31G(d,p) Level of Theory
| Parameter | Value (kcal/mol) |
| Enthalpy of Formation (ΔH_f) | -47.3610 |
| Gibbs Free Energy of Formation (ΔG_f) | -47.3610 |
This table shows example data from a DFT study on a cyclodextrin inclusion complex, indicating a spontaneous formation process in the gas phase. nih.gov Note: These values are for a β-CD complex, not specifically SBECD, but illustrate the type of data generated.
Monte Carlo Simulations for Conformational Sampling of Complexes
Monte Carlo (MC) simulations are another powerful computational method used to explore the vast conformational space of SBECD-guest complexes. nih.gov This technique relies on repeated random sampling to generate a wide range of possible molecular conformations and orientations. youtube.com
In the context of cyclodextrin inclusion complexes, MC simulations can be used for conformational searching to identify low-energy structures of the complex. chemrxiv.org This is particularly important for flexible guest molecules and for SBECD itself, which has multiple sulfobutyl ether side chains that can adopt various conformations.
Furthermore, MC methods are employed in the development of Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models aim to predict properties like the binding constant of a cyclodextrin complex based on the structural features of the guest molecule. nih.gov By analyzing a dataset of compounds with known binding affinities, a QSPR model can be built to predict the affinity of new, untested molecules, thereby accelerating the screening process. nih.gov
MC simulations have also been used in pharmacokinetic modeling to simulate the concentration profiles of drugs and excipients like SBECD in the body under various conditions. nih.gov This can help in understanding the in vivo behavior of drug formulations containing SBECD. nih.gov
Stability and Degradation Kinetics of Sodium Sulphobutylether Beta Cyclodextrin and Its Supramolecular Assemblies
Thermal Stability Profile and Decomposition Pathways
The thermal stability of Sodium sulphobutylether-beta-cyclodextrin is a critical parameter for its application in pharmaceutical formulations, particularly those subjected to heat during manufacturing or sterilization. researchgate.net Thermoanalytical studies conducted in a dynamic oxidative (air) atmosphere show that SBECD is a thermally stable compound. mdpi.com
Anhydrous SBECD exhibits good thermal stability up to approximately 240°C. mdpi.com Prior to decomposition, the hydrated form of SBECD undergoes a dehydration step, losing its water content (around 8%) in a temperature range of 40°C to 140°C. mdpi.com Above 240°C, the anhydrous form begins a continuous mass loss process. mdpi.com The decomposition is not a single-step event but involves multiple consecutive processes. mdpi.com For instance, at a heating rate of 10°C·min⁻¹, distinct decomposition stages are observed in the ranges of 239–313°C and 313–379°C, followed by another process up to 500°C. mdpi.com
The thermal decomposition of SBECD in the presence of oxygen is referred to as oxidative thermolysis. Kinetic analysis reveals that this is a complex process. mdpi.com At lower heating rates (e.g., ≤4 °C·min⁻¹), the degradation of anhydrous SBECD occurs via two separate and concurrent processes. mdpi.com However, at higher heating rates, these processes are no longer distinct, which may be due to thermal inertia or a shift in the decomposition mechanism.
Kinetic studies suggest that the thermolysis of SBECD involves both chemical degradations and physical transformations. mdpi.com The main decomposition of anhydrous SBECD, occurring between approximately 220°C and 310°C, has been the primary focus of detailed kinetic investigations. mdpi.com
To accurately characterize the complex degradation kinetics of SBECD, model-free isoconversional methods are employed. These methods are recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) and have the advantage of determining kinetic parameters, such as activation energy, without pre-assuming a specific reaction model. mdpi.commdpi.com
Studies have utilized several isoconversional methods to analyze the oxidative thermolysis of SBECD:
Friedman (FR) Method: A differential isoconversional method. mdpi.comresearchgate.net
Flynn–Wall–Ozawa (FWO) Method: An integral isoconversional method. mdpi.comresearchgate.netnetzsch.com
Kinetic Parameters for SBECD Thermal Degradation via NPK Method
| Process | Activation Energy (Ea) | Kinetic Model Parameters |
|---|---|---|
| Main Process | 152.6 kJ·mol⁻¹ | n = 2, m = 1/3 |
| Secondary Process | 151.9 kJ·mol⁻¹ | n = 1/3, m = 1/3 |
This table summarizes the kinetic parameters for the two distinct processes involved in the oxidative thermolysis of SBECD, as determined by the Non-Parametric Kinetics (NPK) method. The similar activation energies suggest closely related degradation pathways. Data sourced from a 2025 kinetic study. mdpi.com
Hydrolytic Stability of SBECD and its Inclusion Complexes
SBECD demonstrates good stability in aqueous solutions under neutral and basic conditions. chemicalbook.com However, it is susceptible to hydrolysis under highly acidic conditions, particularly at elevated temperatures. chemicalbook.com Degradation becomes more rapid as the pH drops below 4.0. mdpi.com In the solid state, SBECD shows no degradation when stored at 70°C in an inert atmosphere for two weeks. mdpi.com
The formation of inclusion complexes with guest molecules can significantly enhance the stability of the guest against aqueous-mediated degradation. Kinetic studies have shown that complexation with SBECD has a strong stabilizing effect on certain drugs. For example, the hydrolytic degradation of cefixime (B193813) and Salinosporamide A was significantly reduced in the presence of SBECD. mdpi.com
Photostability Enhancement of Encapsulated Guest Molecules
A primary function of cyclodextrins is to protect labile guest molecules from various degradation pathways, including photodegradation. nih.gov By encapsulating a photosensitive guest molecule within its hydrophobic central cavity, SBECD can shield the molecule from light. This inclusion prevents photochemical reactions that would otherwise lead to the degradation of the active compound. The formation of an inclusion complex physically restricts the guest's exposure to photons, thereby enhancing its photostability. nih.gov This protective effect is crucial for maintaining the therapeutic efficacy of light-sensitive drugs.
Stabilization of Guest Molecules Against Chemical Degradation through Complexation
Beyond photostability, complexation with SBECD provides broad protection against various forms of chemical degradation. researchgate.netnih.gov The inclusion of a guest molecule within the cyclodextrin (B1172386) cavity limits its contact with reactive species in the surrounding environment, such as water (hydrolysis) or oxygen (oxidation). nih.gov
Research findings have demonstrated this stabilizing effect across different compounds:
Azithromycin (B1666446): In the presence of SBECD, the amount of azithromycin in a buffered aqueous solution (pH 6.7) was maintained at 99% for up to 6 months at room temperature, indicating significant protection against degradation. mdpi.com
Resveratrol (B1683913): An inclusion complex of resveratrol with SBECD was found to inhibit the drug's degradation kinetics in biological matrices. This complexation resulted in a 4-fold increase in the calculated half-life of resveratrol in both rat and human plasma. nih.gov
Carfilzomib (Kyprolis®) and Amiodarone (Nexterone®): SBECD is used in the formulations of these commercial drugs specifically to meet chemical stability goals, allowing for viable and effective intravenous products. nih.gov
Examples of Guest Molecule Stabilization by SBECD
| Guest Molecule | Observed Stability Enhancement | Degradation Pathway Inhibited |
|---|---|---|
| Azithromycin | 99% of drug remained after 6 months in solution. mdpi.com | Aqueous-mediated degradation |
| Cefixime | Strong stabilizing influence against degradation in water. mdpi.com | Hydrolysis |
| Resveratrol | 4-fold increase in half-life in biological plasma. nih.gov | Hydrolysis/Enzymatic degradation |
This table presents specific examples of how complexation with SBECD enhances the chemical stability of various guest molecules. mdpi.comnih.gov
Synthesis, Derivatization, and Polymeric Architectures of Sodium Sulphobutylether Beta Cyclodextrin
Chemical Modification Strategies for Targeted Supramolecular Performance
The primary chemical modification that defines SBECD is the introduction of sulfobutyl ether chains, a strategy known as O-(4-sulfo)butylation. researchgate.net This modification is designed to overcome the limited water solubility of the parent β-cyclodextrin. The resulting anionic sulfobutyl ether groups not only improve solubility but also provide additional sites for electrostatic interactions, which can be harnessed for targeted supramolecular performance. rsc.orgresearchgate.net
Further strategies to refine performance often involve controlling the specifics of the sulfobutylation process itself rather than adding different functional groups. By carefully managing reaction conditions, manufacturers can produce SBECD with a specific average degree of substitution and a defined distribution of substituted isomers, which in turn dictates its performance characteristics. lcms.czgoogle.com
Beyond simple inclusion, SBECD can be used as a building block in more complex supramolecular systems. For instance, it can be combined with polymers to form ternary complexes. Studies have shown that adding hydrophilic polymers like Gelucire or Soluplus can enhance the complexation efficiency and dissolution of poorly soluble compounds with SBECD. asiapharmaceutics.info Another strategy involves creating drug-carrier systems by ionotropically gelling the anionic SBECD with a cationic polymer like chitosan, forming nano- or microparticles. researchgate.net These approaches leverage the inherent properties of SBECD and combine them with the characteristics of other polymers to create advanced delivery systems. researchgate.net
Impact of Average Degree of Substitution on Host-Guest Interactions and Functional Properties
The average degree of substitution (DS) is a critical parameter that significantly influences the host-guest interactions and functional properties of SBECD. researchgate.net The DS typically ranges from one to ten sulfobutylether groups per cyclodextrin (B1172386) molecule, with a common pharmaceutical-grade product having a DS between 6.2 and 6.9. lcms.cz
Host-Guest Interactions: The strength and nature of the interaction between SBECD and a guest molecule are highly dependent on the DS.
Electrostatic Interactions: For positively charged (cationic) guest molecules, an increase in the DS generally leads to a stronger binding affinity. This is attributed to the increased electrostatic attraction between the anionic sulfonate groups on the SBECD and the positive charge on the guest. rsc.orgresearchgate.net For example, the binding constant for the cationic dye LDS-798 was shown to increase as the number of sulfobutylether substituents on the β-cyclodextrin rim increased. rsc.org
Hydrophobic Interactions: The butyl ether chains extend the hydrophobic cavity of the cyclodextrin, which can enhance hydrophobic interactions with guest molecules. researchgate.net
Steric Effects: The bulky sulfobutyl ether groups can also create steric hindrance, which may influence how a guest molecule fits into the cyclodextrin cavity. researchgate.net
Uncharged Guests: For uncharged guests, a higher DS does not always lead to stronger binding, as other thermodynamic factors like entropy changes can play a more significant role. researchgate.net
Recent research also indicates that strongly-bonded water (SBW) within the cyclodextrin cavity influences guest encapsulation. The effect of this SBW varies with the DS. For SBECD with a lower DS, SBW can hinder the entry of guest molecules. In contrast, for SBECD with a moderate DS, the presence of SBW may facilitate guest entry. At higher DS values, the influence of SBW on the encapsulation process appears to be minimal. mdpi.com
Functional Properties: The DS directly impacts key functional properties of SBECD, such as its solubilizing capacity. While SBECD is generally a more effective solubilizer than its parent, β-cyclodextrin, the optimal DS can vary depending on the guest molecule. nih.gov For the drug amiodarone, compositions with DS values of 4, 7, and 11 were all effective at solubilization. researchgate.net The ability to produce SBECD with a well-defined DS allows for the optimization of formulations for specific applications. researchgate.net
| Guest Molecule Type | Effect of Increasing DS | Primary Interaction Mechanism | Reference |
|---|---|---|---|
| Cationic (e.g., LDS-798 dye) | Increased binding affinity | Electrostatic attraction | rsc.org |
| Cationic (e.g., Berberine) | Strong binding affinity | Cooperative effect of electrostatic and enhanced hydrophobic interactions | researchgate.net |
| Uncharged | No uniform trend in binding affinity | Entropy increase can compensate for less exothermic complexation | researchgate.net |
Development and Characterization of Polymeric Conjugates and Cross-linked SBECD Systems
To create materials with multiple recognition sites and advanced functional properties, SBECD can be incorporated into various polymeric architectures, including linear polymers, grafted systems, and cross-linked networks. nih.gov
Development: The development of SBECD-based polymers involves chemically linking SBECD units together or to other polymer backbones.
Cross-linked Polymers: Water-soluble, cross-linked polymers of beta-cyclodextrin (B164692) can be synthesized by reacting the cyclodextrin with cross-linking agents like epichlorohydrin. nih.govcapes.gov.br By including a charged monomer such as choline (B1196258) chloride in the reaction, cationic cyclodextrin polymers can be created in a one-step procedure. capes.gov.br These cross-linked networks form complex, high-molecular-weight structures. illinois.edu
Linear Polymers: Linear, high-molecular-weight polymers based on β-cyclodextrin derivatives have also been developed. For example, a diamino acid derivative of β-cyclodextrin can be condensed with difunctionalized polyethylene (B3416737) glycol (PEG) comonomers to yield linear polymers with pendant functional groups. illinois.edu These polymers are designed to have a more defined structure compared to heavily cross-linked systems. illinois.edu
Polymer Conjugates: SBECD can be conjugated with other polymers, such as chitosan, to form composite systems. researchgate.net These are often formed through non-covalent interactions, like the ionic interaction between the anionic SBECD and the cationic chitosan, leading to the self-assembly of nano- or microparticles. researchgate.net Similarly, SBECD can be incorporated into systems with biodegradable polymers like polylactic acid (PLA). nih.gov
Characterization: A suite of analytical techniques is employed to characterize these complex polymeric systems.
Molecular Weight and Structure: Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. capes.gov.br Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure, the formation of inclusion complexes, and the successful conjugation of SBECD to the polymer backbone. capes.gov.brillinois.edu
Composition and Purity: For SBECD itself, which is a mixture of substituted isomers, capillary electrophoresis is a powerful technique. It can resolve the mixture based on the degree of substitution, providing a detailed compositional profile and allowing for the calculation of the average DS. lcms.cznih.gov Anion-exchange chromatography with evaporative light scattering detection also provides a characteristic fingerprint of the mixture's complexity and determines the average DS. nih.gov
Physical Properties: Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to assess the physical state (crystalline or amorphous) of the polymer-drug complexes. asiapharmaceutics.info
| Technique | Information Obtained | Reference |
|---|---|---|
| Capillary Electrophoresis (CE) | Resolves isomers by DS, determines average DS, provides compositional profile | lcms.czresearchgate.net |
| Anion-Exchange Chromatography (AEC) | Provides a liquid chromatography fingerprint, determines average DS | nih.gov |
| Gel Permeation Chromatography (GPC) | Determines molecular weight and distribution of polymers | capes.gov.br |
| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure and formation of inclusion complexes | capes.gov.brillinois.edu |
| Fourier-Transform Infrared (FTIR) | Confirms formation of inclusion complexes | capes.gov.br |
| X-ray Diffraction (XRD) & Differential Scanning Calorimetry (DSC) | Assesses physical state (amorphous/crystalline) of complexes | asiapharmaceutics.info |
Advanced Analytical Methodologies for Sodium Sulphobutylether Beta Cyclodextrin Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Identification of Degradation Products
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of SBECD and identifying potential degradation products. Due to the lack of a strong UV-absorbing chromophore in the SBECD molecule, direct UV detection is challenging. researchgate.netnih.gov To overcome this, several HPLC methods involving indirect detection or alternative detectors have been developed.
One novel approach involves the use of a post-column addition of a chromophoric agent. A method has been described that uses a cyano-modified silica (B1680970) stationary phase with a mobile phase containing copper(II) acetate (B1210297). nih.gov At a low pH, copper(II) acetate interacts with SBECD, forming complexes that can be detected by a UV detector. nih.gov This method has proven to be reproducible and reliable for the accurate quantitation of SBECD. nih.gov
Anion-exchange chromatography (AEC) coupled with an Evaporative Light Scattering Detector (ELSD) has also been successfully employed. researchgate.net This technique separates the SBECD components based on their charge, which is determined by the number of sulfonate groups. AEC can provide a characteristic "fingerprint" of the SBECD mixture, revealing its complexity and allowing for the determination of the average degree of substitution. researchgate.net The method has been applied to characterize various commercial and laboratory-synthesized SBECD samples, demonstrating its utility in quality control. researchgate.net
Reversed-phase HPLC (RP-HPLC) methods have also been explored. Ion-pairing agents, such as heptylammonium formate (B1220265), can be added to the mobile phase to facilitate the separation of the differently substituted species on a C18 column. researchgate.net Furthermore, a specialized technique called Bridge Ion Separation Technology (BIST™) has been developed for the analysis of highly polar, negatively charged molecules like SBECD. sielc.comsielc.com This method uses a multi-charged positive buffer to "bridge" the negatively charged SBECD analytes to a negatively charged cation-exchange column surface, enabling their retention and separation. sielc.comsielc.com
For purity assessment, HPLC is crucial for detecting related substances, such as the parent beta-cyclodextrin (B164692). The United States Pharmacopeia (USP) describes a method using High-Pressure Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the impurity analysis of β-cyclodextrin in SBECD. antecscientific.com This highly sensitive method can quantify trace levels of the un-derivatized cyclodextrin (B1172386). antecscientific.com
Table 1: HPLC Methods for SBECD Analysis
| HPLC Mode | Column Type | Mobile Phase / Key Reagent | Detection | Primary Application | Reference |
|---|---|---|---|---|---|
| Reversed-Phase | Cyano-modified silica | Water/Acetonitrile with Copper(II) acetate and Trifluoroacetic acid | UV-Vis | Quantitation of total SBECD | nih.gov |
| Anion-Exchange (AEC) | Silica quaternary ammonium (B1175870) exchanger | Ammonium acetate in Water/Acetonitrile (gradient) | ELSD | Fingerprint analysis, Degree of Substitution | researchgate.net |
| Reversed-Phase | ODS (e.g., Spherisorb ODS 1) | Heptylammonium formate (ion-pairing agent) | ELSD | Separation of substituted species | researchgate.net |
| Bridge Ion Separation Technology (BIST™) | BIST™ A (cation-exchange) | N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer with Acetonitrile gradient | ELSD, CAD, MS | Separation of substituted species | sielc.comsielc.com |
| High-Pressure Anion-Exchange (HPAEC) | Anion-exchange | Alkaline mobile phase (e.g., NaOH) | Pulsed Amperometric Detection (PAD) | Impurity analysis (unmodified β-cyclodextrin) | antecscientific.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Specific Quantification of SBECD Substituted Species
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the detailed characterization and quantification of SBECD. nih.govrsc.org Unlike methods that provide an aggregate measure, LC-MS/MS can distinguish and quantify individual SBECD species based on their mass-to-charge ratio (m/z), which directly corresponds to their degree of substitution (DS).
A key application of LC-MS/MS is the development of validated bioanalytical methods for quantifying SBECD concentrations in biological matrices like human plasma. nih.gov In such methods, a specific substituted species is often selected as the representative analyte for quantification. For instance, a method was developed where the hexa-substituted species (SBE6-β-CD) was chosen for quantifying the entire SBECD mixture. researchgate.netnih.gov The mass transition of its doubly charged molecular ion (m/z 974.7) was monitored for precise measurement. researchgate.netnih.gov This approach provides the high specificity, accuracy, and precision required for pharmacokinetic studies. nih.gov
The development of LC-MS/MS methods is critical for understanding the behavior of SBECD. The high selectivity of MS detection minimizes interference from complex sample matrices, a significant advantage over less specific detectors. nih.gov While developing these methods, researchers have noted that SBECD can accumulate on reversed-phase columns, potentially affecting the analysis of co-formulated active pharmaceutical ingredients (APIs). LC-MS studies were instrumental in identifying this phenomenon, leading to the development of sample pre-treatment steps, such as solid-phase extraction, to remove SBECD prior to API analysis. researchgate.net
Table 2: LC-MS/MS Parameters for Quantification of a Specific SBECD Species
| Parameter | Description | Reference |
|---|---|---|
| Analyte for Quantification | Hexa-substituted SBECD species (SBE6) | researchgate.netnih.gov |
| Ionization Mode | Negative Ion-Spray or Electrospray Ionization (ESI) | researchgate.net |
| Parent Ion (Q1) | m/z 974.7 (representing the doubly charged molecular ion [(M-2H)/2]²⁻) | researchgate.netnih.gov |
| Product Ion (Q3) | m/z 974.7 (in this specific method, a Q1/Q3 transition of the parent ion was used) | researchgate.netnih.gov |
| Internal Standard | Captisol-G (a sulfobutyl ether-gamma-cyclodextrin) | researchgate.netnih.gov |
| Calibration Range (in human plasma) | 10.0–1000 µg/mL | nih.gov |
Capillary Electrophoresis (CE) for Determining Degree of Substitution and Fractional Composition
Capillary Electrophoresis (CE) is the reference method, particularly as specified by the United States Pharmacopeia (USP), for determining the average degree of substitution (ADS) of SBECD. sciex.comsciex.com This technique offers high resolving power, separating the complex mixture of SBECD isomers based on their charge-to-size ratio, which is directly proportional to the number of negatively charged sulfobutyl ether groups. nih.govlcms.cz
The CE method effectively resolves the SBECD mixture into a series of distinct peaks, where each peak corresponds to a specific degree of substitution (e.g., DS of 1, 2, 3, etc.). nih.govsciex.com A typical electropherogram shows up to 10 resolved peaks, corresponding to SBECD molecules with one to ten sulfobutyl groups. lcms.czsciex.com The method specified in the USP provides detailed parameters for instrument conditions, capillary treatment, and separation conditions to ensure reproducibility. sciex.comsciex.com
Key parameters in the CE method include the composition and pH of the background electrolyte (BGE). sciex.com Benzoic acid is often used in the running buffer, which allows for indirect UV detection as the SBECD molecules displace the benzoate (B1203000) ions within the capillary, causing a detectable decrease in the background absorbance. nih.gov The pH of the BGE is a critical parameter that must be optimized to achieve the desired separation and meet system suitability criteria, such as the relative migration times (RMT) of the peaks. sciex.comsciex.com Studies have shown that a BGE pH of 8.0 can yield RMT values that are closest to the reference values established by the USP. sciex.comsciex.com
The fractional composition is determined by calculating the corrected area of each peak and normalizing it as a percentage of the total area of all substitution peaks. lcms.cz The average degree of substitution is then calculated by summing the products of the substitution level of each peak and its normalized peak area. lcms.cz For pharmacopeial grade SBECD, the ADS must be between 6.2 and 6.9. sciex.comsciex.com
Table 3: USP System Suitability Criteria for CE Analysis of SBECD
| Parameter | Requirement | Significance | Reference |
|---|---|---|---|
| Peak Identification | 10 distinct peaks (I through X) must be identifiable. | Ensures the method can resolve the main components of the mixture. | sciex.comsciex.com |
| Resolution | Resolution between peaks IX (DS=9) and X (DS=10) must be not less than 0.9. | Guarantees adequate separation of the most highly substituted, and often lowest abundance, species. | lcms.czsciex.com |
| Average Degree of Substitution (ADS) | Must be between 6.2 and 6.9 for the reference standard. | Confirms the overall substitution level of the material is within the specified range for pharmaceutical use. | lcms.czsciex.comsciex.com |
| Relative Migration Time (RMT) | USP provides reference RMT values for peak identification. | Aids in correctly assigning the degree of substitution to each peak. Not a formal system suitability test but a guide. | sciex.com |
Method Development and Validation for Quality Control and Research Applications
The development and validation of analytical methods for SBECD are critical for ensuring product quality in manufacturing and for generating reliable data in research settings. nih.gov All analytical methods used for quality control, including HPLC, LC-MS/MS, and CE, must undergo rigorous validation according to regulatory guidelines to demonstrate their suitability for the intended purpose. nih.govnih.gov
Validation of a bioanalytical method, such as the LC-MS/MS assay for SBECD in plasma, involves establishing several key performance characteristics. nih.gov These include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
For the CE method used for determining the ADS, validation includes assessing the reproducibility of migration times and peak areas. nih.gov Studies have evaluated the method's performance across different batches of SBECD, demonstrating its capability to monitor the consistency of the manufacturing process. nih.gov System suitability tests, as defined by the USP, are performed before each analysis to ensure the chromatographic or electrophoretic system is performing adequately. antecscientific.comsciex.com For example, the USP monograph for SBECD specifies a relative standard deviation (RSD) of not more than 5% for the peak area of β-cyclodextrin for six replicate injections in the HPAEC-PAD impurity test. antecscientific.com
Method development often focuses on optimizing separation and detection parameters to improve resolution, sensitivity, and run time. For CE, this includes optimizing the buffer pH, capillary temperature, and electric field strength. lcms.cz For HPLC, development may involve screening different columns, mobile phase compositions, and ion-pairing agents to achieve the desired separation of the complex SBECD mixture. researchgate.netresearchgate.net These validated methods form the basis of the quality control strategy for SBECD, ensuring that each batch meets the required specifications for composition and purity.
Functional Mechanisms and Research Applications of Sodium Sulphobutylether Beta Cyclodextrin in Advanced Materials Science
Supramolecular Assembly in Advanced Materials: Nanoparticles, Hydrogels, and Nanosponges
The unique host-guest complexation ability of SBECD is a cornerstone of its application in supramolecular chemistry, enabling the construction of various advanced materials. cnr.it Through non-covalent interactions, SBECD can self-assemble with other molecules to form organized structures like nanoparticles, hydrogels, and nanosponges. cnr.itnih.gov
Hydrogels: SBECD can be used to form the building blocks of supramolecular hydrogels. These three-dimensional networks are held together by reversible, non-covalent host-guest interactions. While research often focuses on various cyclodextrin (B1172386) derivatives, the principles apply to SBECD. Polymers functionalized with SBECD can act as the host component, cross-linking with guest-functionalized polymers to form a gel matrix. The inclusion of SBECD within these structures can enhance their capacity to load and control the release of hydrophobic therapeutic agents.
Nanosponges: SBECD can be used in the formation of nanosponges, which are hyper-cross-linked, porous polymeric structures. nih.govresearchgate.net These materials possess a high capacity for encapsulating a wide variety of guest molecules due to the combined presence of the hydrophobic cyclodextrin cavities and the hydrophilic nano-sized spaces between the cross-linked units. researchgate.net The synthesis involves reacting the cyclodextrin with a suitable cross-linker. researchgate.net The resulting nanostructure can render crystalline guest molecules into an amorphous state, significantly enhancing their solubility and modifying their release kinetics. nih.gov
| Supramolecular Assembly | Formation Principle | Key Features | Example Components | Reference |
|---|---|---|---|---|
| Nanoparticles | Ionotropic gelation; Host-guest self-assembly | Sub-200 nm size, high stability, pH-controlled release | SBECD and Chitosan; SBECD and Magnetic Fe3O4 | cnr.itresearchgate.net |
| Hydrogels | Non-covalent cross-linking via host-guest interactions | 3D polymeric network, responsive to stimuli | SBECD-functionalized polymers and guest-functionalized polymers | nih.gov |
| Nanosponges | Hyper-cross-linking of cyclodextrin units | High porosity, high loading capacity, amorphization of guest | SBECD and a cross-linker (e.g., diphenyl carbonate) | nih.govresearchgate.netnih.gov |
Modulation of Luminescent and Photophysical Properties of Encapsulated Dyes and Molecules
The encapsulation of chromophores and fluorophores within the SBECD cavity can significantly alter their photophysical properties. The hydrophobic and sterically constrained microenvironment inside the cyclodextrin influences the excited state of the guest molecule, leading to observable changes in its luminescent behavior.
Research on related β-cyclodextrins demonstrates that upon encapsulation, fluorescent dyes can exhibit enhanced fluorescence intensity and shifts in their absorption and emission spectra. nih.gov For example, the inclusion of certain squaraine dyes into β-cyclodextrin cavities resulted in a 5- to 12-fold enhancement in fluorescence. nih.gov This is often attributed to the protection of the dye from non-radiative decay pathways, such as quenching by water molecules or intramolecular rotations that are restricted within the cavity. Depending on the specific dye and its interaction with the cavity, either a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption spectrum can occur. nih.gov These phenomena are key to the application of SBECD in creating more sensitive fluorescent probes and protecting dyes from environmental degradation. nih.gov
| Guest Molecule Type | Observed Photophysical Change | Underlying Mechanism | Potential Application | Reference |
|---|---|---|---|---|
| Squaraine Dyes | Fluorescence enhancement (up to 12-fold); Bathochromic or hypsochromic shifts | Restriction of intramolecular rotation; Protection from solvent quenching | Enhanced photodynamic therapy agents | nih.gov |
| General Fluorescent Dyes | Enhanced fluorescence intensity and stability | Insulation from the external environment and quenchers | More sensitive and stable fluorescent sensors and probes | nih.gov |
Chiral Separation and Recognition Processes in Analytical Chemistry
SBECD is widely employed as a chiral selector in analytical separation techniques, most notably in capillary electrophoresis (CE). nih.gov Its ability to differentiate between enantiomers stems from the formation of diastereomeric host-guest complexes with differential stability.
The separation mechanism relies on the three-dimensional structure of the SBECD cavity. Enantiomers of a chiral guest molecule can interact differently with the chiral environment of the cyclodextrin, leading to variations in the binding constants of their respective inclusion complexes. These differences in binding affinity result in different electrophoretic mobilities, allowing for their separation. Studies have shown that sulfated β-cyclodextrins are effective for separating the enantiomers of compounds like terbutaline (B1683087) and brombuterol. nih.govnih.gov Interestingly, the degree and pattern of sulfation on the cyclodextrin can lead to opposite affinity patterns for enantiomers, highlighting the tunability of these selectors for specific analytical challenges. nih.gov In some cases, separation can be achieved without the formation of a deep inclusion complex, suggesting that interactions with the sulfated groups on the rim of the cavity also play a crucial role in chiral recognition. nih.gov
Influence on pKa Values and Chemical Reactivity of Guest Molecules
Encapsulation within the SBECD cavity creates a non-polar microenvironment for the guest molecule, which can significantly influence its acid-base equilibria and chemical reactivity.
Influence on pKa: The pKa of an ionizable guest molecule can be shifted upon complexation with SBECD. nih.gov Generally, the neutral, non-ionized form of a molecule is more hydrophobic and thus has a higher affinity for the cyclodextrin cavity than its ionized, more hydrophilic counterpart. researchgate.netruc.dk This preferential binding stabilizes the neutral species, making it less likely to ionize. Consequently, for an acidic guest, the pKa will increase, while for a basic guest, the pKa of its conjugate acid will decrease. This pKa shift is dependent on the relative binding affinities of the neutral and ionized forms to the SBECD cavity. nih.govruc.dk This modulation can be strategically used to control the ionization state of a molecule under specific pH conditions. ruc.dk
Influence on Chemical Reactivity: By encapsulating a guest molecule, SBECD can sterically hinder its interaction with reactants in the surrounding solution, thereby altering its chemical reactivity. Research with β-cyclodextrin has demonstrated that inclusion can provide substantial protection for encapsulated dyes from nucleophilic attack by species such as cysteine and glutathione. nih.gov This stabilizing effect is due to the physical barrier presented by the cyclodextrin structure, which limits the access of external reactants to the vulnerable sites of the guest molecule. This principle is crucial for protecting labile substances from degradation.
Amorphization and Crystallinity Modulation of Guest Substances through Inclusion Complexation
A significant application of SBECD in materials science and pharmaceutics is its ability to convert crystalline substances into an amorphous state. nih.govresearchgate.net This transition from a highly ordered crystalline lattice to a disordered amorphous solid is a direct result of the formation of an inclusion complex, where individual guest molecules are isolated within the SBECD cavities.
This change in the solid-state properties is readily confirmed through analytical techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). nih.govresearchgate.net PXRD analysis of a successful inclusion complex shows the disappearance of the sharp, characteristic diffraction peaks of the crystalline guest, indicating a loss of long-range molecular order. researchgate.net Similarly, DSC thermograms of the complex will lack the sharp endothermic peak corresponding to the melting point of the crystalline guest, confirming the formation of a new, amorphous entity. nih.govresearchgate.net The formation of this amorphous state is often attributed to the random distribution of the sulfobutyl ether groups on the cyclodextrin molecule, which prevents uniform packing. researchgate.net This amorphization is particularly valuable for improving the dissolution rates of poorly soluble crystalline compounds. researchgate.net
| Guest Substance | Analytical Evidence of Amorphization | Outcome of Complexation | Reference |
|---|---|---|---|
| Danazol | Disappearance of characteristic crystalline peaks in Powder XRD; Disappearance of the peak of fusion in DSC. | Formation of an amorphous complex with significantly greater dissolution. | researchgate.net |
| Meloxicam | Change from crystalline to amorphous form confirmed by XRPD study. | Enhanced solubility and prolonged release from nanosponges. | nih.gov |
| Budesonide / Indomethacin | Reduced or eliminated crystallinity observed in DSC. | Formation of amorphous drug-cyclodextrin inclusion complexes. | researchgate.net |
Mechanistic Studies of SBECD Interactions with Lipid Membranes and Cholesterol Depletion Phenomena
SBECD can interact with biological membranes, primarily through its ability to sequester lipid components, most notably cholesterol. This interaction is driven by the thermodynamic favorability of including the hydrophobic cholesterol molecule within the non-polar cavity of the cyclodextrin.
The mechanism of cholesterol depletion involves the SBECD molecule acting as a shuttle. It approaches the lipid bilayer, and its hydrophobic interior provides a favorable environment for a cholesterol molecule to partition out of the membrane and into the cavity. The hydrophilic exterior of the SBECD, particularly the negatively charged sulfobutyl ether groups, then facilitates the transport of the cholesterol-SBECD complex away from the membrane and into the aqueous phase. While direct mechanistic studies on SBECD are part of a broader field, research on similar cyclodextrins like methyl-β-cyclodextrin confirms this extraction capability. nih.gov This ability to deplete cholesterol from membranes is a powerful tool in cell biology research for studying the role of lipid rafts and membrane organization. Furthermore, this sequestration ability has been explored as a mechanism to reverse drug toxicity by encapsulating the toxic agent, thereby preventing its interaction with cells. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
